REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([NH:8]C(=O)OC(C)(C)C)[CH:5]=[CH:4][N:3]=1.[F:16][C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][C:18]=1B(O)O.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:16][C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][C:18]=1[C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1 |f:2.3.4,^1:41,60|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC(=C1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1.157 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C)B(O)O
|
Name
|
|
Quantity
|
0.458 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.406 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove most of the solvent
|
Type
|
CUSTOM
|
Details
|
partitioned between brine and EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by NH silica column chromatography
|
Type
|
WASH
|
Details
|
eluting with Hex/EtOAc 1:1
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was further purified
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)C)C1=NC=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 986 mg | |
YIELD: CALCULATEDPERCENTYIELD | 532.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |